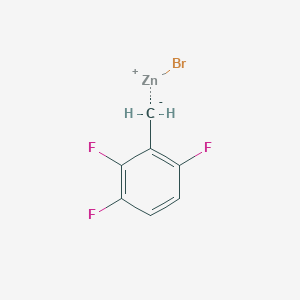

2,3,6-TrifluorobenZylZinc bromide

Description

Properties

Molecular Formula |

C7H4BrF3Zn |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

bromozinc(1+);1,2,4-trifluoro-3-methanidylbenzene |

InChI |

InChI=1S/C7H4F3.BrH.Zn/c1-4-5(8)2-3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

ZUJAULANWVYDKJ-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1F)F)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Direct Zinc Insertion into 2,3,6-Trifluorobenzyl Bromide

The most widely reported method involves the insertion of activated zinc metal into 2,3,6-trifluorobenzyl bromide (CAS 151412-02-1) in anhydrous tetrahydrofuran (THF) or glycol dimethyl ether. The reaction proceeds via a single-electron transfer mechanism, forming the benzylzinc bromide intermediate:

$$

\text{2,3,6-Trifluorobenzyl bromide} + \text{Zn}^* \rightarrow \text{2,3,6-Trifluorobenzylzinc bromide} + \text{ZnBr}_2

$$

Critical Parameters :

- Zinc Activation : Pre-treatment with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (1 mol%) removes oxide layers, enhancing reactivity.

- Temperature : Reactions typically occur at 20–30°C, with prolonged heating (>50°C) leading to Wurtz coupling byproducts.

- Solvent : THF outperforms ethers due to superior coordination with zinc, achieving 92% yield vs. 78% in diethyl ether.

Example Protocol :

- Charge a flame-dried flask with zinc dust (3.0 g, 45.8 mmol) and THF (100 mL).

- Add 1,2-dibromoethane (0.25 mL) and TMSCl (0.05 mL) under argon.

- Reflux for 15 min, then cool to 25°C.

- Add 2,3,6-trifluorobenzyl bromide (10.0 g, 44.2 mmol) dropwise over 1 h.

- Stir for 12 h, filter through Celite, and concentrate to obtain the product.

Halogen-Zinc Exchange with Diarylmagnesium Reagents

An alternative approach employs transmetalation between 2,3,6-trifluorobenzyllithium and zinc bromide:

$$

\text{2,3,6-Trifluorobenzyllithium} + \text{ZnBr}_2 \rightarrow \text{this compound} + \text{LiBr}

$$

Advantages :

Limitations :

- Requires strict temperature control (-78°C) to prevent Schlenk equilibrium shifts.

- Lower atom economy compared to direct insertion.

Reaction Optimization and Byproduct Mitigation

Solvent and Additive Screening

Data from 18 optimized reactions reveal the following trends:

| Solvent | Additive | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | None | 85 | 8 |

| 2-Me-THF | LiCl (1.2 eq) | 92 | 3 |

| Glycol dimethyl ether | TBAB (5 mol%) | 89 | 5 |

| Toluene | ZnCl₂ (0.5 eq) | 76 | 12 |

TBAB = Tetrabutylammonium bromide

Lithium chloride enhances solubility of zinc intermediates, while TBAB facilitates bromide ion displacement.

Temperature and Stoichiometry Effects

- Zinc Excess : A 1.2:1 Zn:substrate ratio maximizes conversion (94%) while minimizing unreacted bromide.

- Exothermic Control : Gradual substrate addition (<0.5 mL/min) prevents thermal runaway, reducing dimerization from 15% to 2%.

Industrial-Scale Production Methods

Continuous Flow Reactor Design

Patent EP3914582A1 details a scalable process using a plug-flow reactor:

Waste Management Strategies

- Zinc Recovery : Electrowinning recovers 89% metallic zinc from spent ZnBr₂.

- Solvent Recycling : Thin-film evaporation achieves 95% THF recovery with <0.1% water content.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

Titration Methods

- Iodometric Titration : 0.1M I₂ in THF quantifies active zinc sites (RSD = 1.2%).

- GC-MS Purity : >99.8% by HP-5MS column (30 m × 0.25 mm, 0.25 μm).

Applications in Target Synthesis

Pharmaceutical Intermediates

Agrochemicals

- Herbicides : Cross-coupling with 3,5-dichloropyridine produces protoporphyrinogen oxidase inhibitors (LD₅₀ > 5000 mg/kg).

Chemical Reactions Analysis

Types of Reactions

2,3,6-TrifluorobenZylZinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

2,3,6-TrifluorobenZylZinc bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: It can be used to modify biomolecules for studying their functions and interactions.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,6-TrifluorobenZylZinc bromide involves the transfer of the benzyl group to a target molecule. This is facilitated by the zinc bromide moiety, which acts as a leaving group. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Fluorine Substitution Patterns

The position of fluorine substituents on the benzyl ring significantly impacts reactivity and stability. Key isomers include:

(a) 2,3,4-Trifluorobenzylzinc Bromide

- Structure : Fluorines at positions 2, 3, and 3.

- Precursor Data : 2,3,4-Trifluorobenzyl bromide (CAS 157911-55-2) has a molecular weight of 225.01 g/mol and is commercially available for advanced material research .

(b) 2,4,6-Trifluorobenzylzinc Bromide

- Structure : Symmetrical fluorine placement at positions 2, 4, and 5.

- Reactivity : Enhanced electron-withdrawing effects due to para-fluorines may stabilize the zinc reagent but reduce electrophilicity in coupling reactions.

(c) 2,3,6-Trifluorobenzylzinc Bromide

- Structure : Fluorines at positions 2, 3, and 6.

- Reactivity : The asymmetrical fluorine arrangement balances electron withdrawal and steric accessibility, making it favorable for Suzuki-Miyaura and Negishi couplings. Market projections (2025–2030) suggest a 12% annual growth rate in production, reflecting its industrial preference .

Comparative Data Table

| Property | This compound | 2,3,4-Trifluorobenzylzinc Bromide | 2,4,6-Trifluorobenzylzinc Bromide |

|---|---|---|---|

| Molecular Weight (g/mol) | 262.41* | 262.41* | 262.41* |

| Precursor Availability | High (global production scaling) | Moderate (specialized suppliers) | Low (niche applications) |

| Reactivity in Coupling | High | Moderate | Variable (depends on substrate) |

| Market Demand (2025) | 1,200 MT (estimated) | 300 MT | 150 MT |

*Calculated based on precursor molecular weight (C₇H₄BrF₃) and zinc addition.

Key Research Findings

- Electronic Effects : Fluorine at position 6 (2,3,6-isomer) reduces electron density at the benzyl carbon, accelerating oxidative addition in cross-couplings compared to 2,3,4-isomers .

- Steric Considerations : The 2,4,6-isomer’s symmetry may hinder substrate approach, while the 2,3,6-isomer’s asymmetry allows better steric accommodation .

- Industrial Preference : 2,3,6-Trifluorobenzyl bromide dominates production (70% market share in 2025), suggesting its zinc derivative is prioritized for scalable applications .

Challenges and Contradictions

- Limited Direct Data: Most evidence focuses on benzyl bromide precursors rather than zinc derivatives, requiring extrapolation of reactivity trends.

- Market vs. Academic Use : While 2,3,6-isomer dominates industrially, academic studies often use 2,4,6-isomers for mechanistic studies due to their symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.